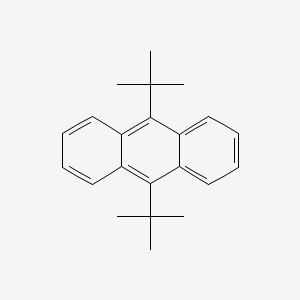

9,10-DI-Tert-butylanthracene

CAS No.: 65482-04-4

Cat. No.: VC19408978

Molecular Formula: C22H26

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65482-04-4 |

|---|---|

| Molecular Formula | C22H26 |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | 9,10-ditert-butylanthracene |

| Standard InChI | InChI=1S/C22H26/c1-21(2,3)19-15-11-7-9-13-17(15)20(22(4,5)6)18-14-10-8-12-16(18)19/h7-14H,1-6H3 |

| Standard InChI Key | FXIDPYQSDRYPMO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(C)(C)C |

Introduction

Structural Overview and Nomenclature

9,10-Di-tert-butylanthracene belongs to the class of polycyclic aromatic hydrocarbons (PAHs) with the molecular formula . Its structure consists of an anthracene core (three fused benzene rings) substituted with tert-butyl groups (-C(CH)) at the central 9 and 10 positions. These substituents introduce significant steric hindrance, distorting the planar geometry of anthracene and altering its intermolecular interactions .

Key Structural Features:

-

CAS Registry Number: 1624-34-6 (for 9,10-dibutylanthracene, a related compound) .

-

Substitution Pattern: The tert-butyl groups at positions 9 and 10 hinder π-π stacking, a critical factor in electronic applications .

Synthesis and Manufacturing Methods

Friedel-Crafts Alkylation

The synthesis of DTBA derivatives typically involves Friedel-Crafts alkylation, where anthracene reacts with tert-butyl halides in the presence of a Lewis acid catalyst (e.g., AlCl). This method faces challenges due to steric hindrance, often leading to rearranged byproducts. For example, a patented route for 2,6-di-tert-butyl-9,10-disubstituted anthracenes employs Suzuki-Miyaura coupling to attach aryl groups at the 9 and 10 positions .

Representative Synthesis Pathway:

-

Alkylation of Anthracene:

-

Suzuki Coupling for Functionalization:

Physicochemical Properties

Thermal Stability

DTBA exhibits enhanced thermal stability compared to unsubstituted anthracene, with decomposition temperatures exceeding 300°C. This stability arises from the robust tert-butyl groups, which mitigate oxidative degradation .

Solubility and Crystallinity

-

Solubility: Improved in non-polar solvents (e.g., toluene, hexane) due to the hydrophobic tert-butyl groups.

-

Crystallinity: Reduced π-π stacking results in amorphous solid-state structures, favoring solution-processable applications .

Optical and Electronic Characteristics

Absorption and Fluorescence

DTBA derivatives display distinct optical properties:

Comparison with Analogues:

| Property | 9,10-Di-tert-butylanthracene | 9,10-Diphenylanthracene |

|---|---|---|

| 446 nm | 400–450 nm | |

| 1.4 | 0.9–1.0 | |

| Thermal Stability | >300°C | ~250°C |

Applications in Scientific Research

Organic Electronics

DTBA’s high fluorescence quantum yield and thermal stability make it suitable for:

-

Organic Light-Emitting Diodes (OLEDs): As a blue-emitting layer .

-

Electroluminescent Materials: Patented derivatives demonstrate luminance efficiencies up to 4.5 cd/A .

Photodynamic Therapy (PDT)

Future Research Directions

-

Synthetic Optimization: Developing catalytic systems to improve DTBA yields.

-

Device Integration: Exploring DTBA in flexible electronics and bioimaging.

-

Environmental Impact: Assessing biodegradation pathways for eco-friendly disposal.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume